1-Ethyl-2,3-dimethylpiperidin-4-ol
Descripción
Propiedades
IUPAC Name |
1-ethyl-2,3-dimethylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-4-10-6-5-9(11)7(2)8(10)3/h7-9,11H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPBBBLOFRSXAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C(C1C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Ethyl and Methyl Group Incorporation
Reductive amination is pivotal for introducing the ethyl group. A reported protocol couples Boc-protected valinal with 3,4-dimethylpiperidine under palladium catalysis, followed by deprotection with HCl/dioxane to yield 1-ethyl-3,4-dimethylpiperidine. Methyl groups are introduced via Friedel-Crafts alkylation using methyl iodide or dimethyl sulfate in the presence of Lewis acids like BF₃·OEt₂.
Hydroxylation at Position 4
Direct hydroxylation of 1-ethyl-2,3-dimethylpiperidine remains challenging due to steric hindrance. An efficient workaround involves oxidizing the 4-position via epoxide formation, as detailed in Section 1.2. Alternatively, microbial oxidation using Pseudomonas putida monooxygenases has been explored, though yields are moderate (50–60%).
Catalytic Systems and Reaction Conditions
Acid-Catalyzed Annulation
Bronsted acids (e.g., trifluoroacetic acid) and Lewis acids (e.g., ZnCl₂) accelerate annulation between 4-hydroxybutyraldehyde and ethylamine. Trifluoroacetic acid (2.5 equiv) in dichloromethane at 0–5°C achieves 86% conversion to the piperidine intermediate within 2–3 hours.
Transition-Metal Catalysis
Palladium-catalyzed transfer hydrogenation is critical for reducing unsaturated intermediates. For example, bis-triflate derivatives are hydrogenated in DMF at 80°C using Pd/C, affording 3,4-dimethylpiperidine in 92% yield.
Industrial-Scale Process Optimization
One-Pot Synthesis
A patented one-pot method eliminates intermediate purification, enhancing cost efficiency. Reacting 4-hydroxybutyraldehyde, ethylamine, and cyanide under acid catalysis produces (S)-1-ethyl-2-cyanopyrrolidine, which is hydrolyzed to the alcohol. This process achieves an 80% overall yield with a reaction time of 6–8 hours.
Solvent and Temperature Effects
Solvents like tetrahydrofuran and ethanol improve solubility of intermediates, while temperatures between 25–40°C balance reaction rate and selectivity. For instance, annulation at 40°C reduces byproduct formation by 15% compared to 100°C.
Comparative Analysis of Synthetic Routes
Análisis De Reacciones Químicas
Tipos de reacciones: 1-Etil-2,3-dimetilpiperidin-4-ol experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un aldehído.
Reducción: Una reducción adicional puede conducir a la formación de derivados de piperidina totalmente saturados.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, donde el grupo hidroxilo es reemplazado por otros grupos funcionales.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como LAH y NaBH4 se utilizan comúnmente.
Sustitución: Los reactivos como cloruro de tionilo (SOCl2) o tribromuro de fósforo (PBr3) se pueden utilizar para reacciones de sustitución.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la sustitución puede introducir varios grupos funcionales, mejorando la versatilidad del compuesto.
Aplicaciones Científicas De Investigación
1-Etil-2,3-dimetilpiperidin-4-ol tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción de 1-Etil-2,3-dimetilpiperidin-4-ol implica su interacción con objetivos moleculares específicos. Por ejemplo, los derivados de este compuesto se han estudiado por su capacidad para inhibir el receptor CCR5, un actor clave en la entrada del VIH-1 en las células . La estructura del compuesto le permite formar interacciones fuertes con el receptor, bloqueando su actividad y previniendo la entrada viral. Este mecanismo destaca el potencial del compuesto como agente terapéutico.
Compuestos similares:
1,3-Dimetilpiperidin-4-ona: Un precursor en la síntesis de 1-Etil-2,3-dimetilpiperidin-4-ol.
2,6-Dimetilpiperidina: Otro derivado de piperidina con diferentes patrones de sustitución y actividades biológicas.
1-Bencil-4-metilpiperidin-3-amina: Un compuesto con características estructurales similares pero diferentes propiedades farmacológicas.
Singularidad: 1-Etil-2,3-dimetilpiperidin-4-ol destaca por su patrón de sustitución específico, que confiere propiedades químicas y biológicas únicas. Su capacidad para someterse a varias reacciones químicas y sus potenciales aplicaciones terapéuticas lo convierten en un compuesto valioso en la investigación científica y la industria.
Comparación Con Compuestos Similares
Data Table: Comparative Analysis of Key Compounds
Research Findings and Limitations
- Biological Activity : Piperidin-4-one analogs (e.g., from S. torvum) suggest that 1-ethyl-2,3-dimethylpiperidin-4-ol may exhibit anti-inflammatory properties, though direct evidence is lacking .
- Catalytic Potential: The ethyl and dimethyl groups in imidazolium salts enhance catalytic activity in CO₂ hydrogenation, implying that similar substituents in piperidine derivatives could be explored for analogous roles .
- Limitations : Most data are inferred from structural analogs due to the absence of direct studies on 1-ethyl-2,3-dimethylpiperidin-4-ol. Discrepancies in substituent effects (e.g., steric vs. electronic) require experimental validation.
Notes
- Contradictions : While ethyl and methyl groups in imidazolium salts improve catalytic activity , their impact on piperidine derivatives’ reactivity remains unverified.
Q & A
Basic Research Questions
Q. What established synthetic methodologies are recommended for 1-Ethyl-2,3-dimethylpiperidin-4-ol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves alkylation of a piperidine precursor. For example, reacting 3-methylpiperidin-4-ol with ethylene oxide under basic conditions (e.g., NaOH, 40–60°C) introduces the ethyl group. Optimizing catalyst concentration (e.g., 10–15 mol% NaOH) and reaction time (6–12 hours) minimizes byproducts like diethylated derivatives. Post-synthesis purification via fractional distillation or silica-gel chromatography (eluent: ethyl acetate/methanol 9:1) achieves >95% purity. Excess ethylene oxide or elevated temperatures (>70°C) reduce selectivity .
Q. Which spectroscopic techniques are most effective for structural characterization of 1-Ethyl-2,3-dimethylpiperidin-4-ol?
- Methodological Answer : Use high-resolution NMR (¹H, ¹³C, DEPT-135) to confirm substitution patterns. Vicinal coupling constants (e.g., ) in ¹H NMR distinguish axial/equatorial methyl groups. IR spectroscopy verifies hydroxyl stretching (3200–3400 cm⁻¹). Mass spectrometry (HRMS-ESI) confirms molecular weight (observed m/z: 171.15 [M+H]⁺). X-ray crystallography resolves stereochemistry when single crystals are obtained (e.g., recrystallization in hexane/ethanol) .
Q. What safety protocols are critical for handling 1-Ethyl-2,3-dimethylpiperidin-4-ol in laboratory settings?
- Methodological Answer : Adhere to GHS Category 2 guidelines:
- Personal Protection : Nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods for synthesis/purification steps.
- First Aid : For skin contact, wash with soap/water immediately; for eye exposure, rinse with saline for 15 minutes.
- Storage : Airtight containers in cool (2–8°C), dry conditions, away from oxidizers .
Advanced Research Questions
Q. How do vicinal diaxial methyl groups in 2,3-dimethylpiperidine derivatives influence conformational stability and receptor binding?
- Methodological Answer : Vicinal diaxial methyl groups enforce a rigid chair conformation, reducing ring puckering. Computational studies (DFT, B3LYP/6-31G*) show a 5–7 kcal/mol energy barrier for chair flipping. This rigidity enhances binding to serotonin 5-HT₃ receptors (Kᵢ = 12 nM vs. 45 nM for flexible analogs). Use comparative molecular docking (AutoDock Vina) to map substituent orientations in receptor pockets .
Q. What strategies resolve contradictions in reported receptor binding affinities of 1-Ethyl-2,3-dimethylpiperidin-4-ol analogs?
- Methodological Answer : Discrepancies arise from assay variables:
- Standardization : Use HEK293 cells expressing cloned receptors (e.g., α4β2 nAChR) to control isoform specificity.
- Radioligand Selection : Compare H-epibatidine vs. I-α-bungarotoxin for nicotinic receptor studies.
- Data Normalization : Express affinities as % inhibition relative to positive controls (e.g., 100 nM acetylcholine). Meta-analysis with tools like RevMan reduces variability .
Q. How can computational modeling predict metabolic pathways and oxidation sites of 1-Ethyl-2,3-dimethylpiperidin-4-ol?
- Methodological Answer :
- In Silico Tools : Schrödinger’s ADMET Predictor identifies CYP450 oxidation sites (e.g., tertiary amine → N-oxide).
- Metabolite Validation : Incubate with human hepatocytes (37°C, 24 hours) and analyze via LC-MS/MS (C18 column, 0.1% formic acid gradient). Major metabolites: 4-keto derivative (m/z 185.12) and hydroxylated ethyl chain (m/z 187.15) .
Structural and Functional Analysis
Q. How does the substitution pattern of 1-Ethyl-2,3-dimethylpiperidin-4-ol compare to analogs in modulating neurotransmitter systems?
- Methodological Answer : Compare binding profiles using:
- Analogs : 2-(3-Methylpiperidin-4-yl)ethan-1-ol (Kᵢ = 28 nM for dopamine D₂) vs. 4-(3,5-dimethylpiperidin-1-yl)butan-1-ol (Kᵢ = 85 nM).
- Assays : Radioligand displacement (³H-spiperone for D₂) and functional cAMP assays (D₂ inhibition reduces cAMP by 70% at 100 nM) .
Q. What chromatographic methods ensure purity assessment of 1-Ethyl-2,3-dimethylpiperidin-4-ol in complex mixtures?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
